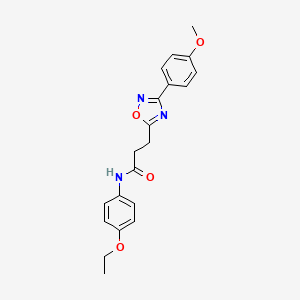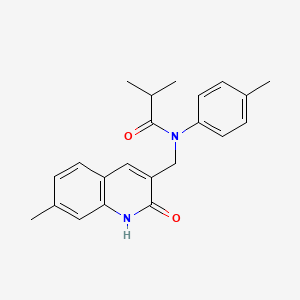
N-(4-ethoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as EMOXI or E-64d, is a potent inhibitor of cysteine proteases. It is widely used in scientific research for its ability to inhibit various proteases and its potential therapeutic applications.
Mécanisme D'action
N-(4-ethoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide inhibits cysteine proteases by irreversibly binding to the active site cysteine residue of the enzyme. It forms a covalent bond with the cysteine residue, which prevents the protease from functioning properly. This irreversible inhibition makes this compound a potent inhibitor of cysteine proteases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation. This compound has also been shown to reduce the accumulation of autophagosomes and inhibit lysosomal degradation pathways.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a potent inhibitor of cysteine proteases and has been widely used in scientific research. Its irreversible inhibition makes it a powerful tool for studying the role of cysteine proteases in various biological processes. However, this compound has some limitations for lab experiments. It can be toxic to cells at high concentrations and can inhibit other proteases besides cysteine proteases. Therefore, it is important to use this compound at appropriate concentrations and to use other protease inhibitors in combination with this compound to ensure specificity.
Orientations Futures
There are many future directions for the use of N-(4-ethoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide in scientific research. One potential application is in the development of new therapeutics for cancer, neurodegenerative diseases, and infectious diseases. This compound has been shown to have potent anti-cancer and anti-inflammatory effects, and further research could lead to the development of new drugs based on this compound. Additionally, this compound could be used in combination with other protease inhibitors to target multiple proteases simultaneously. Finally, further research is needed to fully understand the role of cysteine proteases in various biological processes, and this compound could be a valuable tool in these studies.
Conclusion:
In conclusion, this compound is a potent inhibitor of cysteine proteases that has been widely used in scientific research. Its irreversible inhibition makes it a powerful tool for studying the role of cysteine proteases in various biological processes. This compound has many potential applications in the development of new therapeutics for cancer, neurodegenerative diseases, and infectious diseases. However, it is important to use this compound at appropriate concentrations and to use other protease inhibitors in combination with this compound to ensure specificity. Further research is needed to fully understand the role of cysteine proteases in various biological processes, and this compound could be a valuable tool in these studies.
Méthodes De Synthèse
N-(4-ethoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form 4-ethoxybenzohydrazide. This intermediate is then reacted with 4-methoxybenzoyl chloride to form the 1,2,4-oxadiazole ring. The final step involves the reaction of the 1,2,4-oxadiazole intermediate with 3-bromo-N-(4-ethoxyphenyl)propanamide to form this compound.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a potent inhibitor of cysteine proteases and has been widely used in scientific research. It is commonly used in studies of autophagy, apoptosis, and lysosomal degradation pathways. This compound has been shown to inhibit the activity of cathepsin B, cathepsin L, and other cysteine proteases. It has also been used to study the role of cysteine proteases in cancer, neurodegenerative diseases, and infectious diseases.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-3-26-17-10-6-15(7-11-17)21-18(24)12-13-19-22-20(23-27-19)14-4-8-16(25-2)9-5-14/h4-11H,3,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYNHVIWQPILJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7711714.png)
![2-(4-chlorophenoxy)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7711721.png)

![1-((3aR,6aS)-5-benzoylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-(4-fluoro-7-(2H-1,2,3-triazol-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/no-structure.png)







![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7711788.png)
![3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid](/img/structure/B7711794.png)
